molecular formula C15H19ClN2O3S B5526867 1-(3-chlorophenyl)-4-[2-hydroxy-4-(methylthio)butanoyl]-2-piperazinone

1-(3-chlorophenyl)-4-[2-hydroxy-4-(methylthio)butanoyl]-2-piperazinone

Cat. No. B5526867
M. Wt: 342.8 g/mol
InChI Key: SODYDJYFHFQIDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar piperazine derivatives often involves multiple steps including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, is achieved through a sequence of these reactions starting from 2,6-dichloro-nitrobenzene and piperazine, yielding a total of 48.2% (Quan, 2006). Similarly, Mai (2005) synthesized 1-(3-chlorophenyl) piperazine from 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride, achieving an overall yield of 45.7% (Mai, 2005).

Molecular Structure Analysis

Molecular structure analysis of piperazine derivatives is typically conducted using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The structure of similar compounds, like 1-(2,3-dichlorophenyl)piperazine, is confirmed through these techniques, providing detailed insights into their molecular frameworks (Quan, 2006).

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

Piperazine derivatives are synthesized for various pharmaceutical applications, serving as intermediates in the production of drugs. For example, the synthesis process of 1-(2,3-dichlorophenyl)piperazine, a related compound, involves alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, yielding a total of 48.2% (Quan, 2006). Such detailed synthesis methods highlight the complex chemistry involved in developing piperazine-based pharmaceutical intermediates.

Antimicrobial and Antifungal Activities

Research into piperazine derivatives has shown promising antimicrobial and antifungal properties. A study on 1,2,4-triazole derivatives bearing piperazine amide moiety revealed significant antiproliferative effects against breast cancer cells, comparing favorably with cisplatin, a known anticancer drug (Yurttaş et al., 2014). Another study synthesized pyridine derivatives incorporating piperazine, which demonstrated variable and modest antimicrobial activity against several bacteria and fungi strains (Patel et al., 2011).

Anticonvulsant and Antitumor Activities

Piperazine derivatives have also been explored for their potential in treating neurological conditions and cancer. The synthesis of 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives and their evaluation for anticonvulsant activity provided insights into their therapeutic potential in epilepsy management (Aytemi̇r et al., 2004). Additionally, compounds with a piperazine base have shown excellent in vitro and in vivo anticancer activity with low toxicity, highlighting their potential in anticancer drug development (Jiang et al., 2007).

properties

IUPAC Name

1-(3-chlorophenyl)-4-(2-hydroxy-4-methylsulfanylbutanoyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3S/c1-22-8-5-13(19)15(21)17-6-7-18(14(20)10-17)12-4-2-3-11(16)9-12/h2-4,9,13,19H,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODYDJYFHFQIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)N1CCN(C(=O)C1)C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-4-[2-hydroxy-4-(methylthio)butanoyl]-2-piperazinone

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